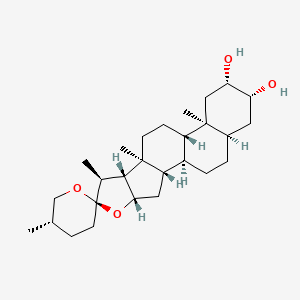

Markogenin

Description

Properties

Molecular Formula |

C27H44O4 |

|---|---|

Molecular Weight |

432.6 g/mol |

IUPAC Name |

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol |

InChI |

InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16-,17+,18+,19-,20-,21+,22-,23-,24-,25-,26-,27+/m0/s1 |

InChI Key |

FWCXELAAYFYCSR-XTOHQWFCSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(C[C@@H]([C@@H](C6)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 |

Origin of Product |

United States |

Foundational & Exploratory

Markogenin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Markogenin is a steroidal sapogenin, a class of natural products of significant interest in the pharmaceutical industry due to their diverse biological activities and their use as precursors for the synthesis of steroidal drugs. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Yucca genus, with Yucca schidigera being a notable source. While it is considered a minor sapogenin in these plants, its presence is consistently reported in the analysis of Yucca extracts. The quantitative content of this compound can vary depending on the plant's geographical origin, age, and the specific part of the plant being analyzed.

| Plant Species | Family | Plant Part | Total Sapogenin Content (in hydrolyzed extract) | This compound Content | Citation(s) |

| Yucca schidigera | Agavaceae | Stems, Bark | 2.7-3.0% (w/w) | A minor component, typically ≤15% of total sapogenins | [1][2] |

| Yucca glauca | Agavaceae | Not specified | Not specified | Present |

Note: The quantitative data for this compound is often reported as part of the total sapogenin content. Smilagenin and sarsasapogenin (B1680783) are typically the predominant sapogenins in Yucca extracts[2].

Isolation of this compound

The isolation of this compound from its natural sources is a multi-step process that involves the initial extraction of saponins (B1172615) (the glycosidic forms of sapogenins) from the plant material, followed by acid hydrolysis to cleave the sugar moieties, and subsequent purification of the target sapogenin.

Experimental Protocol: Isolation of this compound from Yucca schidigera

This protocol is a synthesized methodology based on established procedures for the isolation of steroidal sapogenins from plant materials.

1. Preparation of Plant Material:

-

Obtain dried and powdered stems or bark of Yucca schidigera.

-

A finer powder will increase the efficiency of the subsequent extraction.

2. Extraction of Crude Saponins:

-

Maceration:

-

Suspend the powdered plant material in 70-80% ethanol (B145695) (e.g., 1:10 w/v).

-

Stir the mixture at room temperature for 24-48 hours.

-

Filter the mixture and collect the ethanolic extract.

-

Repeat the extraction process on the plant residue to ensure exhaustive extraction.

-

-

Soxhlet Extraction (Alternative):

-

Place the powdered plant material in a thimble and extract with 70-80% ethanol in a Soxhlet apparatus for 12-24 hours.

-

-

Concentration:

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude saponin-rich extract.

-

3. Acid Hydrolysis of Saponins:

-

Dissolve the crude saponin (B1150181) extract in a 2M solution of hydrochloric acid (HCl) in 50% ethanol.

-

Reflux the mixture at 80-90°C for 4-6 hours. This process cleaves the glycosidic bonds, releasing the aglycone (sapogenin).

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., 5M NaOH) to a pH of approximately 7.

-

The crude sapogenin mixture will precipitate out of the solution.

4. Isolation and Purification of Crude Sapogenins:

-

Filter the neutralized solution to collect the crude sapogenin precipitate.

-

Wash the precipitate with distilled water to remove any residual salts.

-

Dry the crude sapogenin mixture in a desiccator or a vacuum oven at a low temperature.

5. Chromatographic Separation of this compound:

-

Column Chromatography:

-

Pack a silica (B1680970) gel column using a suitable non-polar solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Dissolve the crude sapogenin mixture in a minimum amount of the initial mobile phase and load it onto the column.

-

Elute the column with the solvent gradient, starting with a high percentage of hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on a silica gel TLC plate.

-

Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent and heating. This compound will appear as a colored spot.

-

Combine the fractions containing the spot corresponding to a this compound standard.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (for higher purity):

-

Further purify the this compound-rich fractions using a preparative HPLC system with a C18 column.

-

Use a mobile phase of methanol (B129727) and water, either isocratically or with a gradient, to achieve fine separation.

-

Monitor the elution profile with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD).

-

Collect the peak corresponding to this compound.

-

6. Crystallization and Characterization:

-

Concentrate the purified this compound fraction and crystallize from a suitable solvent (e.g., methanol or acetone).

-

Characterize the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to confirm its identity and purity.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural plant source.

Caption: General workflow for the isolation of this compound.

Signaling Pathways and Logical Relationships

At present, specific signaling pathways directly modulated by this compound are not well-documented in publicly available literature. Research into the biological activities of many individual sapogenins is ongoing. As such, a diagram of a specific signaling pathway is not feasible. However, the logical relationship in the isolation process is detailed in the workflow diagram above.

Conclusion

This technical guide provides a foundational understanding of the natural sources and isolation procedures for this compound. The detailed experimental protocol and workflow diagram offer a practical starting point for researchers aiming to isolate this compound for further study and potential drug development applications. While quantitative data for this compound remains sparse, the methodologies outlined here provide a robust framework for its successful extraction and purification from Yucca schidigera. Further research is warranted to fully elucidate the quantitative distribution of this compound in various natural sources and to explore its pharmacological potential.

References

An In-Depth Technical Guide to the Biosynthetic Pathway of Steroidal Sapogenins: A Focus on Diosgenin

Authored for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature searches for "Markogenin" did not yield a recognized steroidal sapogenin with that name. It is presumed that this may be a novel, proprietary compound or a potential misspelling. This guide will, therefore, focus on the well-characterized and industrially significant steroidal sapogenin, diosgenin (B1670711) , as a representative model for the biosynthesis of this class of molecules in plants. The principles, pathways, and experimental methodologies described herein are fundamental to the study of steroidal saponin (B1150181) biosynthesis and are broadly applicable to the investigation of novel compounds like "this compound."

Introduction to Diosgenin and Steroidal Saponins (B1172615)

Steroidal saponins are a diverse group of plant-derived secondary metabolites characterized by a steroidal aglycone backbone (the sapogenin) linked to one or more sugar moieties. These compounds play crucial roles in plant defense and have a wide array of pharmacological applications. Diosgenin, a spirostanol (B12661974) sapogenin, is a vital precursor for the semi-synthesis of various steroidal drugs, including corticosteroids, sex hormones, and oral contraceptives. Understanding its biosynthetic pathway is paramount for metabolic engineering efforts aimed at enhancing its production in native plants or heterologous systems.

The Biosynthetic Pathway of Diosgenin

The biosynthesis of diosgenin is a multi-step process that begins with primary metabolites and involves a series of enzymatic reactions localized in different cellular compartments. The pathway can be broadly divided into three main stages:

-

Formation of the Isoprenoid Precursor, 2,3-Oxidosqualene (B107256): This stage involves the synthesis of the 30-carbon molecule, 2,3-oxidosqualene, from basic building blocks derived from glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

-

Cyclization and Formation of the Cholesterol Backbone: 2,3-Oxidosqualene is cyclized to form cycloartenol, which is then converted through a series of reactions to cholesterol.

-

Modification of Cholesterol to Diosgenin: The cholesterol backbone undergoes a series of oxidative modifications, including hydroxylation and cyclization, to form the final diosgenin structure.

The key enzymatic steps are detailed below.

Formation of 2,3-Oxidosqualene

This initial phase of the pathway occurs in the cytoplasm and plastids and involves two main pathways for the synthesis of the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP):

-

Mevalonate (MVA) Pathway: Primarily located in the cytoplasm, this pathway converts acetyl-CoA to IPP.

-

Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate.

IPP and DMAPP are then sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, two molecules of FPP are joined to form squalene (B77637). Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE).

From 2,3-Oxidosqualene to Cholesterol

The 2,3-oxidosqualene molecule is the branching point for the synthesis of various triterpenoids. In the diosgenin pathway, the key steps are:

-

Cyclization: 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol. This is a critical step that establishes the steroidal skeleton.

-

Conversion to Cholesterol: Cycloartenol undergoes a series of enzymatic modifications, including demethylations, isomerizations, and reductions, to yield cholesterol. This part of the pathway involves several enzymes, including sterol methyltransferases (SMTs) and sterol desaturases.

Conversion of Cholesterol to Diosgenin

The final stage of diosgenin biosynthesis involves a series of oxidative reactions catalyzed primarily by cytochrome P450 monooxygenases (CYP450s). While the exact sequence and all participating enzymes are still under investigation in all diosgenin-producing species, a general consensus is emerging:

-

Hydroxylation of Cholesterol: Cholesterol is hydroxylated at specific positions on its side chain. Key hydroxylation steps are believed to occur at C-16, C-22, and C-26.

-

Oxidative Cyclization: The hydroxylated cholesterol intermediate undergoes oxidative cyclization to form the characteristic spiroketal structure of diosgenin.

Recent studies have identified specific CYP450s involved in these final steps. For example, in some species, a CYP90G and a CYP94D have been implicated as a C-16,22-dihydroxylase and a C-26 hydroxylase, respectively.

Visualization of the Diosgenin Biosynthetic Pathway

The following diagram illustrates the major steps in the diosgenin biosynthetic pathway.

Quantitative Data

Quantitative data for the diosgenin biosynthetic pathway is often context-dependent, varying with plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize representative quantitative data found in the literature.

Table 1: Diosgenin Content in Various Plant Materials

| Plant Species | Tissue | Diosgenin Content (% dry weight) | Analytical Method |

| Dioscorea zingiberensis | Rhizome | 1.5 - 4.0 | HPLC |

| Trigonella foenum-graecum | Seeds | 0.8 - 1.2 | HPLC |

| Costus speciosus | Rhizome | 0.5 - 2.0 | HPTLC |

| Paris polyphylla | Rhizome | 0.2 - 0.6 | UPLC-MS/MS |

Table 2: Expression Levels of Key Biosynthetic Genes

| Gene | Plant Species | Tissue with Highest Expression | Fold Change (e.g., elicited vs. control) | Method |

| HMGR | Dioscorea zingiberensis | Young Rhizome | 2.5 (MeJA treated) | qRT-PCR |

| CAS | Trigonella foenum-graecum | Developing Seeds | 3.0 (MeJA treated) | RNA-Seq |

| SQS | Dioscorea zingiberensis | Leaves | - | RNA-Seq |

| CYP90G family | Paris polyphylla | Rhizome | 4.0 (MeJA treated) | RNA-Seq |

Note: Data are compiled from various sources and represent approximate values. MeJA: Methyl Jasmonate, a known elicitor of secondary metabolite biosynthesis.

Experimental Protocols

The elucidation of the diosgenin biosynthetic pathway relies on a combination of analytical chemistry, molecular biology, and biochemistry techniques. Below are detailed methodologies for key experiments.

Protocol for Quantification of Diosgenin by UPLC-MS/MS

Objective: To accurately quantify the amount of diosgenin in plant tissue.

Methodology:

-

Sample Preparation and Hydrolysis:

-

Dry plant material to a constant weight and grind into a fine powder.

-

Accurately weigh 100 mg of powdered tissue into a reflux flask.

-

Add 10 mL of 2M HCl in 50% ethanol.

-

Reflux the mixture at 90°C for 4 hours to hydrolyze the glycosidic bonds and release the aglycone (diosgenin).

-

Cool the mixture and neutralize with 5M NaOH.

-

-

Extraction:

-

Extract the aqueous mixture three times with 20 mL of n-hexane or ethyl acetate.

-

Pool the organic phases and evaporate to dryness under reduced pressure.

-

-

UPLC-MS/MS Analysis:

-

Reconstitute the dried extract in 1 mL of methanol.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject 5 µL of the sample into the UPLC-MS/MS system.

-

UPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Diosgenin: Monitor the transition of the parent ion (e.g., m/z 415.3) to a specific daughter ion (e.g., m/z 271.2).

-

Optimize cone voltage and collision energy for maximum sensitivity.

-

-

-

Quantification:

-

Prepare a calibration curve using a certified diosgenin standard.

-

Calculate the concentration of diosgenin in the sample by comparing its peak area to the calibration curve.

-

Protocol for Identification and Functional Characterization of Biosynthetic Genes

Objective: To identify candidate genes for diosgenin biosynthesis and verify their enzymatic function.

Methodology:

-

Transcriptome Sequencing (RNA-Seq):

-

Extract total RNA from plant tissues known to produce diosgenin (e.g., rhizomes, seeds). It is often beneficial to include tissues treated with elicitors like methyl jasmonate to upregulate biosynthetic gene expression.

-

Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina platform).

-

Assemble the transcriptome de novo (if a reference genome is unavailable) and annotate the unigenes against public databases (e.g., NCBI nr, KEGG).

-

Identify candidate genes encoding enzymes of interest (e.g., CAS, CYP450s, UGTs) based on sequence homology.

-

Perform differential gene expression analysis to identify genes upregulated in diosgenin-accumulating tissues or under elicitor treatment.

-

-

Gene Cloning and Heterologous Expression:

-

Design primers based on the candidate gene sequences and amplify the full-length coding sequence (CDS) from cDNA.

-

Clone the CDS into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52).

-

Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae (yeast). Yeast is a common choice as it is a eukaryote and possesses the necessary machinery (e.g., endoplasmic reticulum) for functional expression of plant CYP450s.

-

-

Functional Assay in Yeast:

-

Culture the transformed yeast strain.

-

Induce gene expression (e.g., by adding galactose for the GAL1 promoter in pYES-DEST52).

-

Feed the yeast culture with the putative substrate (e.g., cholesterol for a CYP450 suspected to act downstream).

-

After a period of incubation (e.g., 48-72 hours), harvest the yeast cells and the culture medium.

-

Extract the metabolites from the yeast culture using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by UPLC-MS/MS or GC-MS to detect the product of the enzymatic reaction. Compare the metabolite profile to that of a yeast strain transformed with an empty vector.

-

Workflow for Gene Discovery in Saponin Biosynthesis

The following diagram illustrates a typical workflow for identifying and characterizing genes involved in a saponin biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthetic pathway of diosgenin serves as a robust model for understanding the synthesis of steroidal saponins in plants. While significant progress has been made in identifying the core components of this pathway, from the MVA/MEP pathways to the central role of cholesterol and the involvement of CYP450s, further research is needed to fully elucidate the specific enzymes and regulatory mechanisms in different plant species. The combination of transcriptomics, metabolomics, and heterologous expression systems provides a powerful toolkit for this endeavor. The knowledge gained from studying the diosgenin pathway will be invaluable for the metabolic engineering of high-value steroidal saponins and for investigating the biosynthesis of novel compounds.

In-depth Technical Guide to Markogenin: Physical and Chemical Properties

Preliminary Note for Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and chemical databases, no compound with the exact name "Markogenin" has been identified. It is plausible that this name may be a novel discovery not yet in the public domain, a proprietary designation, or a potential misspelling of a known compound.

This guide will proceed by presenting information on structurally or phonetically similar compounds that were identified during the search, such as Marrubiin, Marckine, Kartogenin, and Cannogenin . It is crucial to verify the correct identity of the compound of interest before applying any of the data presented herein. Should "this compound" be a distinct molecule, this document will require substantial revision once accurate data becomes available.

Section 1: Physicochemical Properties of Related Compounds

For comparative purposes, this section summarizes the available physical and chemical data for compounds with names similar to "this compound." All quantitative data is presented in the table below for ease of reference.

| Property | Marrubiin | Marckine | Kartogenin | Cannogenin |

| Molecular Formula | C₂₀H₂₈O₄ | C₂₉H₃₇N₃O₃ | C₂₀H₁₅NO₃ | C₂₃H₃₂O₅ |

| Molecular Weight | 332.4 g/mol | 475.6 g/mol | 317.3 g/mol | 388.5 g/mol |

| CAS Number | 465-92-9 | Not Available | 4727-31-5 | 510-63-4 |

| Appearance | Data not available | Data not available | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available | Data not available |

| PubChem CID | 73401[1] | 604599[2] | 2826191[3] | 12302396[4] |

Section 2: Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of a specific compound are highly dependent on its chemical nature and the biological system under investigation. As "this compound" remains unidentified, this section will provide a generalized workflow that can be adapted once the compound's identity is confirmed.

General Workflow for Natural Product Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of a novel natural product.

Caption: A generalized workflow for natural product drug discovery.

Section 3: Potential Signaling Pathways

Given the lack of information on "this compound," it is not possible to definitively describe its associated signaling pathways. However, many natural products with therapeutic potential are known to modulate key cellular signaling cascades involved in processes such as cell proliferation, inflammation, and apoptosis. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Overview of the MAPK Signaling Pathway

The MAPK pathway is a highly conserved signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes. The core of the pathway consists of a three-tiered kinase module: a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and a MAP Kinase (MAPK).

The following diagram illustrates a simplified representation of the MAPK signaling cascade.

Caption: A simplified diagram of the MAPK signaling pathway.

This document serves as a foundational guide for research on a compound potentially named "this compound." The provided data on related molecules, a general experimental workflow, and a key signaling pathway offer a starting point for investigation. The critical next step is the definitive identification of "this compound," including its chemical structure and Chemical Abstracts Service (CAS) Registry Number.[5] Once this is achieved, a more detailed and accurate technical guide can be developed. Researchers are strongly encouraged to perform thorough structural elucidation and literature review to confirm the identity of their compound of interest.

References

- 1. Marrubiin | C20H28O4 | CID 73401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Marckine | C29H37N3O3 | CID 604599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kartogenin | C20H15NO3 | CID 2826191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cannogenin | C23H32O5 | CID 12302396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acs.org [acs.org]

Spectroscopic and Biosynthetic Insights into Steroidal Saponins: A Technical Guide Focused on Diosgenin

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, MS, and IR), experimental protocols for data acquisition, and the biosynthetic pathway of steroidal saponins (B1172615), with a specific focus on the well-characterized and economically significant sapogenin, Diosgenin . Due to the limited availability of specific data for "Markogenin," Diosgenin is presented here as a representative and thoroughly studied example of this important class of natural products.

Spectroscopic Data of Diosgenin

The structural elucidation of steroidal saponins like Diosgenin relies heavily on a combination of spectroscopic techniques. The following tables summarize the key Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for Diosgenin.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for determining the detailed chemical structure of organic molecules. The ¹H and ¹³C NMR data for Diosgenin are presented below.

Table 1: ¹H NMR Spectroscopic Data for Diosgenin (CDCl₃, 500 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 3.59 | m | |

| 6 | 5.35 | d | 5.0 |

| 16 | 4.42 | ddd | 7.5, 7.5, 7.5 |

| 21-CH₃ | 1.04 | d | 7.0 |

| 26-CH₂ | 3.38 | dd | 10.5, 4.0 |

| 3.48 | dd | 10.5, 2.5 | |

| 27-CH₃ | 0.79 | d | 6.0 |

| 19-CH₃ | 1.03 | s | |

| 18-CH₃ | 0.78 | s |

Table 2: ¹³C NMR Spectroscopic Data for Diosgenin (CDCl₃, 125 MHz)

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| 1 | 37.3 | 15 | 32.1 |

| 2 | 31.6 | 16 | 80.9 |

| 3 | 71.8 | 17 | 62.2 |

| 4 | 42.3 | 18 | 16.3 |

| 5 | 140.8 | 19 | 19.4 |

| 6 | 121.7 | 20 | 41.7 |

| 7 | 32.1 | 21 | 14.6 |

| 8 | 31.4 | 22 | 109.3 |

| 9 | 50.1 | 23 | 31.5 |

| 10 | 36.9 | 24 | 28.8 |

| 11 | 20.9 | 25 | 30.3 |

| 12 | 39.8 | 26 | 66.9 |

| 13 | 40.3 | 27 | 17.2 |

| 14 | 56.7 |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.

Table 3: Mass Spectrometry Data for Diosgenin

| Ion | m/z (relative intensity, %) | Fragmentation |

| [M]⁺ | 414 (100) | Molecular Ion |

| [M-CH₃]⁺ | 399 (25) | Loss of a methyl group |

| [M-H₂O]⁺ | 396 (15) | Loss of a water molecule |

| [M-C₅H₈O]⁺ | 330 (30) | Cleavage of the F-ring |

| [M-C₆H₁₀O₂]⁺ | 300 (40) | Cleavage of the E and F-rings |

| 139 (80) | Fragment corresponding to the spiroketal side chain |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for Diosgenin

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Strong, Broad | O-H stretching (hydroxyl group) |

| 2950-2850 | Strong | C-H stretching (alkane) |

| 1650 | Medium | C=C stretching (alkene) |

| 1050 | Strong | C-O stretching (hydroxyl and ether groups) |

| 980, 920, 900, 860 | Characteristic | Spiroketal group absorptions |

Experimental Protocols

The following sections detail the general methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz or equivalent) equipped with a 5 mm probe is typically used.

Sample Preparation:

-

Approximately 5-10 mg of the purified Diosgenin sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Standard one-dimensional proton spectra are acquired using a single-pulse experiment. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) are averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: One-dimensional carbon spectra are acquired using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

-

2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals, two-dimensional NMR experiments are often performed. These experiments reveal correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC).

Mass Spectrometry (MS)

Instrumentation: A variety of mass spectrometers can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source or a High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

For GC-MS (EI): A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

-

For HRMS (ESI): A dilute solution of the sample is prepared in a solvent compatible with electrospray ionization (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization).

Data Acquisition (EI):

-

The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities.

-

The separated compound enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

-

A detector records the abundance of each ion.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation:

-

Solid Sample (KBr Pellet): A small amount of the dry sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solution: The sample is dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride). The solution is then placed in a liquid sample cell.

Data Acquisition:

-

A background spectrum (of the empty spectrometer or the KBr pellet/solvent) is recorded.

-

The sample is placed in the beam path of the spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument's software automatically subtracts the background spectrum from the sample spectrum.

Biosynthetic Pathway of Steroidal Saponins

Steroidal saponins are synthesized in plants through a complex series of enzymatic reactions starting from primary metabolites. The pathway involves the isoprenoid pathway to form the steroidal backbone, which is then modified by various enzymes to produce the final saponin (B1150181) structure.

The Steroidal Backbone of Therapeutics: A Comparative Analysis of Markogenin and Other Key Sapogenins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidal sapogenins, a class of natural products derived from plants, have long been a cornerstone of pharmaceutical research and development. Their rigid steroidal nucleus provides a versatile scaffold for the synthesis of a wide array of bioactive molecules, most notably steroidal hormones. Beyond their role as synthetic precursors, many sapogenins exhibit intrinsic biological activities that are of significant therapeutic interest. This guide provides a detailed comparative analysis of the chemical structures, natural sources, physicochemical properties, and biological activities of three prominent sapogenins: diosgenin, hecogenin, and sarsasapogenin (B1680783).

A key focus of this guide is to elucidate the relationship of a compound referred to as "markogenin" to these well-established sapogenins. However, a comprehensive search of the scientific literature and chemical databases did not yield any information on a compound named "this compound." This suggests that "this compound" may be a novel or uncharacterized compound, a proprietary name not in the public domain, a synonym for another compound, or a potential misnomer. Therefore, this guide will proceed with a detailed comparison of the known sapogenins to provide a framework for understanding their relationships and potential therapeutic applications.

Comparative Analysis of Key Sapogenins

The structural and functional diversity of sapogenins underpins their wide range of applications. This section provides a comparative overview of diosgenin, hecogenin, and sarsasapogenin.

Chemical Structures

The fundamental structure of these sapogenins is a spirostan (B1235563) skeleton, a C27 steroid with a characteristic spiroketal side chain. The variations in their biological activities often arise from differences in the stereochemistry of the A/B ring fusion and the presence of additional functional groups on the steroidal backbone.

-

Diosgenin: Features a double bond between C5 and C6 of the B ring and has a (25R)-configuration.[1][2]

-

Hecogenin: Is a 12-oxo-spirostane, meaning it has a ketone group at the C12 position.[3]

-

Sarsasapogenin: Is characterized by a cis-fused A/B ring system (5β-configuration) and a (25S)-configuration.[4][5]

Natural Sources

These sapogenins are typically found as glycosides (saponins) in a variety of plants. The aglycone (sapogenin) is released upon hydrolysis.

| Sapogenin | Primary Natural Sources |

| Diosgenin | Dioscorea species (wild yam), Trigonella foenum-graecum (fenugreek) |

| Hecogenin | Agave species, particularly Agave sisalana (sisal) |

| Sarsasapogenin | Anemarrhena asphodeloides, Smilax species (sarsaparilla) |

Physicochemical Properties

The physical and chemical properties of these sapogenins are crucial for their extraction, purification, and formulation into therapeutic agents.

| Property | Diosgenin | Hecogenin | Sarsasapogenin |

| Molecular Formula | C₂₇H₄₂O₃ | C₂₇H₄₂O₄ | C₂₇H₄₄O₃ |

| Molecular Weight | 414.6 g/mol | 430.6 g/mol | 416.6 g/mol |

| Melting Point | 204-207 °C | 253 °C | 200-201.5 °C |

Biological Activities and Therapeutic Potential

The subtle structural differences between these sapogenins lead to a diverse range of biological activities, making them attractive candidates for drug development.

| Biological Activity | Diosgenin | Hecogenin | Sarsasapogenin |

| Anti-inflammatory | Yes | Yes | Yes |

| Anticancer | Yes (induces apoptosis) | Investigated for cancer research | Yes (induces apoptosis) |

| Neuroprotective | Investigated | Not well-documented | Yes (improves memory) |

| Hormonal Activity/Precursor | Precursor for progesterone, cortisone; has estrogenic activity | Precursor for steroid hormones | Used as a starting material for steroid synthesis |

| Antidiabetic | Investigated | Not well-documented | Yes |

| Other | Reduces serum cholesterol | Moisturizing properties, gastroprotective | Anti-osteoclastogenic, antidepressant-like effects |

Experimental Protocols & Workflows

The study of sapogenins involves a series of well-defined experimental procedures, from extraction to the evaluation of biological activity.

General Workflow for Sapogenin Extraction and Bioactivity Screening

Caption: Generalized workflow for the extraction, isolation, and biological evaluation of sapogenins.

Signaling Pathways

The therapeutic effects of sapogenins are often mediated through their interaction with specific cellular signaling pathways. Sarsasapogenin, for example, has been shown to exert its anti-inflammatory effects by inhibiting key inflammatory pathways.

Inhibition of NF-κB and MAPK Pathways by Sarsasapogenin

Caption: Sarsasapogenin's inhibition of LPS-induced inflammatory signaling pathways.

Conclusion

Diosgenin, hecogenin, and sarsasapogenin represent a fascinating trio of steroidal sapogenins with significant therapeutic potential. While sharing a common spirostan framework, their distinct structural features give rise to a diverse array of biological activities, ranging from anti-inflammatory and anticancer effects to their crucial roles as precursors in the synthesis of steroidal drugs. The comparative analysis presented in this guide highlights the structure-activity relationships that govern their therapeutic efficacy.

Regarding "this compound," the absence of its mention in the scientific literature prevents a direct comparison. Should "this compound" be a newly discovered or proprietary compound, its detailed characterization would be essential to place it within the context of these well-studied sapogenins. Future research in the field of natural product chemistry will undoubtedly uncover more novel sapogenins, and the foundational knowledge of compounds like diosgenin, hecogenin, and sarsasapogenin will be invaluable in assessing their potential for the development of new medicines.

References

The Biological Potential of Apigenin: A Technical Overview for Researchers

Abstract

Apigenin (B1666066), a naturally occurring flavone (B191248) found in a variety of plants, has garnered significant attention within the scientific community for its potential therapeutic properties. Preclinical studies have demonstrated its capacity to modulate key cellular processes, suggesting a promising role in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of Apigenin, with a focus on its anti-cancer and anti-inflammatory effects. Detailed experimental methodologies, quantitative data from various studies, and visualizations of implicated signaling pathways are presented to support further research and development in this area.

Introduction

Apigenin (4′,5,7-trihydroxyflavone) is a flavonoid ubiquitously present in fruits, vegetables, and herbs, including parsley, chamomile, and celery. Structurally, it belongs to the flavone subclass, characterized by a three-ring structure. A growing body of evidence suggests that Apigenin possesses a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties[1]. Its low toxicity and multifaceted mechanisms of action make it a compelling candidate for further investigation in drug discovery and development[1]. This document aims to provide a comprehensive technical resource for researchers, summarizing the current understanding of Apigenin's biological potential and providing detailed experimental frameworks for its study.

Anti-Cancer Activities

Apigenin has been shown to exert anti-cancer effects through various mechanisms, including the induction of cytotoxicity in cancer cells, the promotion of apoptosis (programmed cell death), and the modulation of cell signaling pathways involved in cancer progression.

Cytotoxicity

Apigenin exhibits selective cytotoxicity towards various cancer cell lines while showing minimal effects on normal cells[2]. The cytotoxic effects are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of Apigenin required to inhibit the growth of 50% of a cell population.

Data Presentation: IC50 Values of Apigenin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MDA-MB-453 | Human Breast Cancer | 24 | 59.44 | [3] |

| MDA-MB-453 | Human Breast Cancer | 72 | 35.15 | [3] |

| HL60 | Human Leukemia | Not Specified | 30 | |

| K562 | Human Erythroleukemia | Not Specified | >100 | |

| TF1 | Human Erythroleukemia | Not Specified | >100 | |

| HCT-116 | Human Colon Carcinoma | Not Specified | Not Specified | |

| Caki-1 | Human Renal Cell Carcinoma | 24 | 27.02 | |

| ACHN | Human Renal Cell Carcinoma | 24 | 50.40 | |

| NC65 | Human Renal Cell Carcinoma | 24 | 23.34 | |

| MDA-MB-231 | Human Breast Cancer | 24 | >100 | |

| MCF-7 | Human Breast Cancer | 24 | >100 | |

| HeLa | Human Cervical Cancer | 24 | 35.89 | |

| C33A | Human Cervical Cancer | 24 | Not Specified |

Induction of Apoptosis

Apigenin is a potent inducer of apoptosis in cancer cells, a critical mechanism for its anti-cancer activity. Apoptosis is a regulated process of cell death that is essential for normal tissue homeostasis. Its induction in cancer cells is a key therapeutic strategy.

Data Presentation: Apigenin-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Cancer Type | Apigenin Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (%) | Reference |

| MDA-MB-453 | Human Breast Cancer | 35.15 (IC50) | 72 | 53.4 (Early + Late) | |

| A375P | Human Melanoma | 50 | 24 | 40.3 | |

| A375P | Human Melanoma | 100 | 24 | 59.6 | |

| A375SM | Human Melanoma | 50 | 24 | 38.5 | |

| A375SM | Human Melanoma | 100 | 24 | 47.5 | |

| HCT-116 | Human Colon Carcinoma | 60 | 24 | 5.6 | |

| HCT-116 | Human Colon Carcinoma | 120 | 24 | 15.5 | |

| HCT-116 | Human Colon Carcinoma | 160 | 24 | 16.7 | |

| HeLa | Human Cervical Cancer | Not Specified (IC50) | 48 | ~100 | |

| SiHa | Human Cervical Cancer | Not Specified (IC50) | 48 | ~100 | |

| CaSki | Human Cervical Cancer | Not Specified (IC50) | 48 | ~100 | |

| C33A | Human Cervical Cancer | Not Specified (IC50) | 48 | ~100 | |

| HCT116 | Human Colon Cancer | 25 | Not Specified | 25 |

Anti-inflammatory Activities

Chronic inflammation is a key driver of many diseases, including cancer. Apigenin has demonstrated significant anti-inflammatory properties by modulating the production of inflammatory mediators and inhibiting pro-inflammatory signaling pathways.

Modulation of Cytokine Production

Apigenin can reduce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines like Interleukin-10 (IL-10).

Data Presentation: Anti-inflammatory Effects of Apigenin

| Cell Line/Model | Inflammatory Stimulus | Apigenin Concentration | Effect | Reference |

| RAW 264.7 Macrophages | LPS | 30 µM | Significant decrease in TNF-α and IL-10 expression and secretion. | |

| Human Monocytes | LPS | 0.1-25 µM | Inhibition of IL-1β, IL-8, and TNF-α production. | |

| Acute Pancreatitis Model (in vivo) | Not Applicable | Not Specified | Reduced pancreatic TNF-α expression. | |

| Sepsis Model (in vivo) | LPS | 20 and 40 mg/kg | Reduced levels of TNF-α, IL-1β, and IL-6. |

Modulation of Signaling Pathways

Apigenin exerts its biological effects by modulating several key signaling pathways that are often dysregulated in cancer and inflammatory diseases. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most well-documented targets of Apigenin.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. Apigenin has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory and anti-cancer effects.

Caption: Apigenin inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling pathway is another crucial pathway involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also common in cancer. Apigenin can modulate the MAPK pathway, often leading to the induction of apoptosis in cancer cells.

Caption: Apigenin modulates the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Apigenin's biological activities.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of Apigenin (e.g., 0-200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow the formazan (B1609692) crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the Apigenin concentration.

Caption: General workflow for an MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The Annexin V-FITC/Propidium Iodide (PI) apoptosis assay is a widely used method to detect apoptotic cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

-

Cell Treatment: Treat cells with Apigenin at the desired concentrations and for the appropriate duration to induce apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI (20 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Anti-inflammatory Assay (ELISA for Cytokines)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. It is commonly used to measure the concentration of cytokines like TNF-α and IL-10 in cell culture supernatants or biological fluids.

Protocol (General for TNF-α):

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Sample/Standard Addition: Add standards of known cytokine concentrations and samples (cell culture supernatants) to the wells and incubate.

-

Detection Antibody Addition: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate.

-

Streptavidin-HRP Addition: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP will catalyze a color change.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and determine the concentration of the cytokine in the samples.

Conclusion

Apigenin demonstrates significant potential as a therapeutic agent due to its well-documented anti-cancer and anti-inflammatory activities. Its ability to induce cytotoxicity and apoptosis in cancer cells, coupled with its modulation of critical signaling pathways such as NF-κB and MAPK, underscores its multifaceted mechanism of action. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of Apigenin. Future research should focus on in vivo efficacy, bioavailability, and the development of targeted delivery systems to translate the promising preclinical findings into clinical benefits.

References

- 1. Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways [mdpi.com]

- 2. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Markogenin Bioactivity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of a novel compound, herein referred to as Markogenin. In the absence of empirical data for this specific molecule, this document outlines a systematic, computer-aided approach to hypothesize its potential therapeutic applications and liabilities. We will utilize a plausible exemplar structure for this compound to illustrate a standard workflow in computational drug discovery. This guide details methodologies for Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations, pharmacophore modeling, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Furthermore, we will explore potential interactions with key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. All quantitative data are summarized in structured tables, and detailed protocols for the described computational experiments are provided. Logical and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction to In Silico Bioactivity Prediction

The prediction of a novel compound's bioactivity is a multi-step process that leverages various computational techniques to build a comprehensive profile of its potential biological effects.[1][2][3] This workflow allows for the early-stage assessment of a compound's therapeutic potential and potential for adverse effects, thus guiding further experimental validation.[1][4] In silico methods have become powerful tools for identifying active molecules and biological targets, allowing for the screening of a large number of compounds and the prediction of their efficacy at an early stage.

For the purpose of this guide, we will hypothesize a structure for this compound and proceed through a standard in silico analysis pipeline.

This compound: A Hypothetical Profile

To illustrate the predictive workflow, we will assume this compound has the following physicochemical properties, which are crucial for initial assessment and model building.

| Property | Predicted Value | Significance |

| Molecular Weight | 450.5 g/mol | Influences absorption and distribution. |

| LogP (Octanol/Water Partition Coefficient) | 3.8 | Indicates lipophilicity, affecting membrane permeability and solubility. |

| Hydrogen Bond Donors | 2 | Influences binding affinity and solubility. |

| Hydrogen Bond Acceptors | 5 | Influences binding affinity and solubility. |

| Rotatable Bonds | 6 | Relates to conformational flexibility. |

In Silico Bioactivity Prediction Workflow

The overall workflow for predicting the bioactivity of this compound is depicted below. This process begins with defining the structure and proceeds through various computational models to predict its properties, potential targets, and metabolic fate.

Methodologies and Experimental Protocols

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. These models are built using a training set of compounds with known activities and are then used to predict the activity of new compounds.

Experimental Protocol:

-

Dataset Preparation: A dataset of compounds structurally similar to this compound with known biological activities (e.g., IC50 values) against a specific target is collected. This dataset is divided into a training set and a test set.

-

Descriptor Calculation: Molecular descriptors (physicochemical properties, topological indices, etc.) for all compounds in the dataset are calculated using software like RDKit or PaDEL-Descriptor.

-

Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to develop a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).

-

Model Validation: The predictive power of the QSAR model is evaluated using the test set. Statistical metrics like the coefficient of determination (R²) and root mean square error (RMSE) are calculated.

-

Prediction for this compound: The validated QSAR model is used to predict the biological activity of this compound based on its calculated molecular descriptors.

Predicted QSAR Data for this compound:

| QSAR Model | Predicted Activity (IC50) | R² of Model |

| MAPK Kinase Inhibitor Model | 0.5 µM | 0.85 |

| Generic Cytotoxicity Model | 15 µM | 0.78 |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a structure-based approach that helps in understanding the binding mode and affinity of a compound.

Experimental Protocol:

-

Target Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed from the PDB file. The protein is prepared by adding hydrogens and assigning charges.

-

Ligand (this compound) Preparation: A 3D structure of this compound is generated and its geometry is optimized using a chemistry software package. Gasteiger charges are assigned, and rotatable bonds are defined using tools like AutoDock Tools.

-

Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

-

Docking Simulation: A docking program like AutoDock Vina is used to perform the conformational search and score the different binding poses of this compound within the protein's active site.

-

Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score (binding affinity) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

Predicted Docking Results for this compound with MAPK Kinase:

| Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| -9.2 | LYS154, GLU172, ASP280 | Hydrogen Bonds, Pi-Alkyl |

| -8.8 | MET170, ILE88, VAL96 | Hydrophobic Interactions |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. It can be ligand-based or structure-based.

Experimental Protocol:

-

Model Generation (Ligand-Based):

-

A set of active ligands for a specific target is selected.

-

The conformational space of each ligand is explored.

-

The ligands are aligned, and common chemical features (hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) are identified to generate a pharmacophore model.

-

-

Model Generation (Structure-Based):

-

The 3D structure of the ligand-receptor complex is used.

-

The key interaction points between the ligand and the receptor in the active site are identified to create a pharmacophore model.

-

-

Model Validation: The generated pharmacophore model is validated by its ability to distinguish between active and inactive compounds from a database.

-

Screening: The validated model is used as a 3D query to screen compound libraries to identify new potential hits.

Hypothetical Pharmacophore Model for MAPK Kinase Inhibitors:

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for assessing the drug-likeness of a compound. Poor ADMET properties are a major cause of drug failure in clinical trials.

Experimental Protocol:

-

Input: The SMILES string or 2D structure of this compound is provided as input to an ADMET prediction tool (e.g., ADMET-AI, admetSAR).

-

Prediction: The software uses pre-built models, often based on machine learning or QSAR, to predict various ADMET properties.

-

Analysis: The predicted properties are analyzed to identify potential liabilities, such as poor absorption, rapid metabolism, or toxicity.

Predicted ADMET Profile for this compound:

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability | High | Good intestinal absorption predicted. |

| Human Intestinal Absorption | > 90% | Likely to be well-absorbed from the gut. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause CNS side effects. |

| Plasma Protein Binding | 85% | Moderate binding to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Likely to be cleared by the kidneys. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Low risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |

Potential Signaling Pathway Involvement: MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key pathway involved in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in many diseases, including cancer. Based on the hypothetical QSAR and docking results, this compound is predicted to be an inhibitor of a kinase in this pathway.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of a novel compound, this compound. By integrating QSAR, molecular docking, pharmacophore modeling, and ADMET prediction, a detailed profile of the compound's potential efficacy and safety can be generated. The hypothetical results suggest that this compound may act as an inhibitor of the MAPK signaling pathway with a favorable ADMET profile, warranting further experimental investigation. This systematic approach allows for the efficient prioritization of drug candidates and the rational design of future studies.

References

- 1. benchchem.com [benchchem.com]

- 2. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products [mdpi.com]

- 4. ADMET Prediction | Rowan [rowansci.com]

A Comprehensive Literature Review of a Bioactive Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The initial query for "Markogenin" did not yield any specific compound in scientific literature. It is presumed that this may be a typographical error. This technical guide focuses on Marrubiin (B191795) , a well-researched furanic labdane (B1241275) diterpenoid with a similar-sounding name and significant biological activities, which aligns with the likely intent of the original query.

Executive Summary

Marrubiin is a natural diterpenoid lactone that is the primary bioactive constituent of plants from the Lamiaceae family, most notably white horehound (Marrubium vulgare).[1] Historically used in traditional medicine, marrubiin has garnered significant scientific interest for its diverse pharmacological properties. Extensive research has demonstrated its potent anti-inflammatory, anticancer, antinociceptive, antioxidant, and cardioprotective effects, among others.[2] This guide provides a comprehensive review of the chemistry, synthesis, biological activities, and mechanisms of action of marrubiin, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for its isolation and biological evaluation are provided, along with a summary of its quantitative biological data. The primary mechanisms of action discussed herein are its suppression of the NF-κB signaling pathway and its induction of apoptosis in cancer cells.

Chemical Structure and Synthesis

Marrubiin is a bicyclic diterpenoid characterized by a furan (B31954) ring and a lactone group. Its chemical formula is C20H28O4. The synthesis of marrubiin was first completed in 1970.[1] A stereoselective total synthesis has also been accomplished, starting from a chiral building block and utilizing a Pauson–Khand reaction followed by oxidative cleavage of the resulting cyclopentenone ring.[2]

Biological Activities and Quantitative Data

Marrubiin exhibits a broad spectrum of biological activities, which have been quantified in numerous studies. The following tables summarize the key in vitro and in vivo data for its anti-inflammatory and anticancer effects.

Table 1: Anti-inflammatory and Related Activities of Marrubiin

| Activity | Assay/Model | System/Cell Line | IC50/ID50 | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema | Rats | 2.5, 5, 10 mg/kg (dose-dependent reduction) | [3] |

| Anti-inflammatory | Xylene-induced ear edema | Mice | 10, 40 mg/ear (dose-dependent reduction) | |

| Antinociceptive | Acetic acid-induced writhing | Mice | 2.2 µmol/kg (i.p.) | |

| Antinociceptive | Formalin test (second phase) | Mice | 6.3 µmol/kg (i.p.) | |

| COX-2 Inhibition | Enzyme assay | - | 619.15 µg/mL | |

| α-glucosidase inhibition | Enzyme assay | - | 16.62 µg/mL | |

| Acetylcholinesterase Inhibition | Enzyme assay | - | 52.66 µM | |

| Cathepsin C (CTSC) Inhibition | Human recombinant CTSC | - | 57.5 nM | |

| Intracellular CTSC Inhibition | - | - | 51.6 nM |

Table 2: Cytotoxic Activity of Marrubiin and M. vulgare Extracts against Cancer Cell Lines

| Compound/Extract | Cell Line | Cancer Type | IC50 | Reference |

| M. vulgare Methanol Extract | U87 | Glioblastoma | 270.3 µM | |

| M. vulgare Methanol Extract | LN229 | Glioblastoma | 343.9 µM | |

| M. vulgare Methanol Extract | T98G | Glioblastoma | 336.6 µM | |

| M. vulgare Residual Aqueous Fraction | MCF7 | Breast Cancer | 5.47 ± 1.32 µg/mL | |

| M. vulgare Residual Aqueous Fraction | HT29 | Colon Cancer | 17.48 ± 1.47 µg/mL | |

| M. vulgare Residual Aqueous Fraction | SW480 | Colon Cancer | 7.51 ± 0.36 µg/mL |

Mechanisms of Action: Signaling Pathways

Marrubiin exerts its biological effects through the modulation of key cellular signaling pathways, primarily the NF-κB pathway in inflammation and the intrinsic apoptosis pathway in cancer.

Anti-inflammatory Mechanism: Suppression of the NF-κB Signaling Pathway

The anti-inflammatory properties of marrubiin are largely attributed to its ability to suppress the NF-κB signaling pathway. NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes. While the precise molecular target of Marrubiin within this pathway is still under investigation, evidence suggests it interferes with this cascade, leading to a reduction in the inflammatory response.

Caption: Putative mechanism of Marrubiin on the NF-κB signaling pathway.

Anticancer Mechanism: Induction of the Intrinsic Apoptosis Pathway

The anticancer activity of M. vulgare extracts, rich in marrubiin, is linked to the induction of apoptosis, or programmed cell death. This process is initiated through the mitochondrial (intrinsic) pathway, characterized by mitochondrial depolarization and the activation of a cascade of caspases. Key events include the upregulation of pro-apoptotic genes such as p53, Bak1, and Apaf1, and the downregulation of anti-apoptotic genes like survivin and XIAP. This leads to the activation of initiator caspase-9 and executioner caspase-3, culminating in PARP cleavage and DNA fragmentation.

Caption: Marrubiin-induced intrinsic apoptosis pathway in cancer cells.

Experimental Protocols

Isolation and Quantification of Marrubiin

5.1.1 Extraction from Marrubium vulgare

A common method for extracting marrubiin is Soxhlet extraction. Dried and powdered aerial parts of M. vulgare (10 g) are extracted with ethanol (B145695) (500 mL) in a Soxhlet apparatus. The resulting extract is then filtered, concentrated using a rotary evaporator, and lyophilized to yield a dry powder.

5.1.2 High-Performance Liquid Chromatography (HPLC) for Quantification

The quantification of marrubiin in extracts can be performed using a validated HPLC method.

-

Instrumentation: Agilent HPLC system with a UV detector.

-

Column: ODS C18 reverse-phase column (4 mm, 250 × 4.6 mm, Hypersil).

-

Mobile Phase: A gradient of acetonitrile (B52724) (Solvent A) and water with 0.2% acetic acid (Solvent B).

-

0-12 min: 15% A / 85% B

-

12-14 min: 40% A / 60% B

-

14-18 min: 60% A / 40% B

-

18-20 min: 80% A / 20% B

-

20-24 min: 90% A / 10% B

-

24-28 min: 100% A

-

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 280 nm.

-

Quantification: Performed using an external standard method by integrating peak areas.

Caption: Workflow for the extraction and HPLC quantification of Marrubiin.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like marrubiin.

-

Cell Seeding: Plate cancer cells (e.g., U87, LN229) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.

-

Compound Treatment: Treat cells with various concentrations of marrubiin (or the extract) for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway

This protocol is a general guideline for assessing the effect of marrubiin on the NF-κB pathway. Specific antibody dilutions and incubation times may need optimization.

-

Cell Culture and Treatment: Seed cells (e.g., macrophages or cancer cell lines) in 6-well plates. Pre-treat with desired concentrations of marrubiin for 1 hour, followed by stimulation with an inflammatory agent like LPS (100 ng/mL) or TNF-α (10 ng/mL) for 15-30 minutes.

-

Protein Extraction:

-

Whole-Cell Lysates: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Nuclear and Cytoplasmic Fractionation: Use a commercial kit to separate nuclear and cytoplasmic proteins to assess p65 translocation.

-

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Suggested antibodies include:

-

anti-phospho-IκBα (Ser32)

-

anti-IκBα

-

anti-phospho-p65 (Ser536)

-

anti-p65

-

anti-β-actin (cytoplasmic loading control)

-

anti-Lamin B1 (nuclear loading control)

-

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize bands using an ECL substrate and an imaging system.

-

Densitometry: Quantify band intensities and normalize to the respective loading controls.

Conclusion and Future Perspectives

Marrubiin is a promising natural compound with a well-documented portfolio of pharmacological activities, particularly in the realms of anti-inflammatory and anticancer therapeutics. Its mechanisms of action, centered on the modulation of the NF-κB and apoptosis signaling pathways, provide a solid foundation for its further development. The data presented in this guide underscore the potential of marrubiin as a lead compound for drug discovery. Future research should focus on elucidating the precise molecular targets of marrubiin, conducting more extensive structure-activity relationship studies to optimize its efficacy and safety profile, and advancing preclinical and clinical trials to validate its therapeutic potential in human diseases.

References

Methodological & Application

Application Notes and Protocols for High-Yield Extraction of Markogenin (Diosgenin) from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

Markogenin, commonly known as Diosgenin (B1670711), is a vital steroidal sapogenin predominantly sourced from plants of the Dioscorea species, particularly Dioscorea zingiberensis. It serves as a crucial precursor for the synthesis of over 200 types of steroidal hormones in the pharmaceutical industry, including corticosteroids, sex hormones, and steroid sapogenin drugs[1]. The high demand for Diosgenin necessitates efficient and high-yield extraction methods from its plant sources. This document provides detailed application notes and protocols for various high-yield extraction techniques.

High-Yield Extraction Methods

Several methods have been developed to extract Diosgenin from plant materials, each with its own advantages in terms of yield, efficiency, and environmental impact. Modern techniques often offer significant improvements over traditional methods by reducing extraction time and solvent consumption[2][3].

1. Ultrasound-Assisted Extraction (UAE) UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material. This process disrupts the cell walls, enhancing the release of intracellular contents and improving the extraction efficiency. UAE is known for its shorter extraction times and higher yields compared to traditional methods[4].

2. Traditional Acid Hydrolysis This conventional method involves hydrolyzing the glycosidic linkages of saponins (B1172615) (like dioscin) in the plant material using strong acids, such as sulfuric acid or hydrochloric acid, to release the aglycone, Diosgenin[5]. While it is a simple and feasible method, it often requires harsh conditions and can lead to environmental concerns due to the large amount of acidic wastewater produced.

3. Soxhlet Extraction A classical and exhaustive extraction method where the plant material is continuously washed with a distilled solvent. It is effective but can be time-consuming and may degrade thermolabile compounds due to prolonged exposure to heat.

4. Biotransformation / Microbiological Fermentation This environmentally friendly approach uses microorganisms, such as Penicillium dioscin (B1662501), to directly biotransform dioscin in the plant material into Diosgenin. This method can achieve very high yields and avoids the use of harsh chemicals, making it a promising alternative to acid hydrolysis.

5. Microwave-Assisted Extraction (MAE) MAE uses microwave energy to heat the solvent and the plant material, leading to a rapid increase in temperature and pressure inside the plant cells. This causes the cell walls to rupture and release the target compounds into the solvent. MAE is known for its high extraction efficiency and reduced processing time.

Data Presentation: Comparison of Extraction Methods

The following tables summarize the quantitative data from various studies on Diosgenin extraction.

Table 1: Comparison of Diosgenin Yield from Different Extraction Methods

| Extraction Method | Plant Source | Yield (%) | Reference |

| Ultrasound-Assisted Extraction (UAE) | Dioscorea zingiberensis | 2.57 | |

| Traditional Method (Spontaneous Fermentation) | Dioscorea zingiberensis | 2.13 | |

| Biotransformation (P. dioscin) | Dioscorea zingiberensis | >90 (conversion yield) | |

| Soxhlet Extraction | Dioscorea zingiberensis | Not explicitly quantified in the provided search results, but used as a standard method. |

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Diosgenin

| Parameter | Optimal Condition | Reference |

| Plant Material | 10g crude powder of D. zingiberensis | |

| Material to Solvent Ratio | 1:10 (g:mL) | |

| Solvent | 70% Ethanol (B145695) | |

| Number of Extractions | 2 | |

| Ultrasonic Power | 100W | |

| Extraction Time | 30 min per extraction |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Diosgenin

Objective: To extract Diosgenin from Dioscorea zingiberensis rhizomes using UAE.

Materials and Equipment:

-

Dried and powdered Dioscorea zingiberensis rhizomes

-

70% Ethanol

-

Ultrasonic bath or probe sonicator (100W)

-

Beakers

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh 10g of the crude powder of D. zingiberensis.

-

Place the powder in a beaker and add 100 mL of 70% ethanol (1:10 solid-to-liquid ratio).

-

Place the beaker in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

-

Apply ultrasonic power of 100W for 30 minutes.

-

After the first extraction, filter the mixture to separate the extract from the plant residue.

-

Return the plant residue to the beaker and repeat the extraction process (steps 2-4) with a fresh 100 mL of 70% ethanol.

-

Combine the extracts from both extractions.

-

Concentrate the combined extract using a rotary evaporator to obtain the crude Diosgenin extract.

Protocol 2: Traditional Acid Hydrolysis of Diosgenin

Objective: To hydrolyze dioscin in Dioscorea zingiberensis to obtain Diosgenin.

Materials and Equipment:

-

Dried and powdered Dioscorea zingiberensis rhizomes

-

2.0 N Sulfuric Acid (H₂SO₄)

-

Pressure cooker or autoclave

-

Whatman filter paper No. 1

-

Distilled water

-